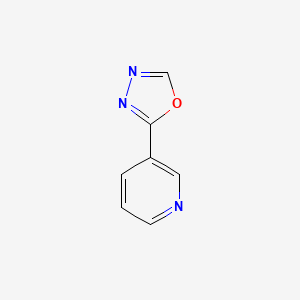
N-(2-bromo-4,6-difluorophenyl)oxo(diphenyl)phosphoranecarbothioamide
Übersicht
Beschreibung
N-(2-bromo-4,6-difluorophenyl)oxo(diphenyl)phosphoranecarbothioamide is a complex organophosphorus compound known for its unique chemical properties. It is characterized by the presence of bromine, fluorine, and phosphorus atoms within its molecular structure, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,6-difluorophenyl)oxo(diphenyl)phosphoranecarbothioamide typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-4,6-difluoroaniline with diphenylphosphine oxide in the presence of a thionating agent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-bromo-4,6-difluorophenyl)oxo(diphenyl)phosphoranecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often requiring specific solvents and temperature controls.
Major Products
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4,6-difluorophenyl)oxo(diphenyl)phosphoranecarbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)oxo(diphenyl)phosphoranecarbothioamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit or activate certain enzymes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-bromo-4,6-difluorophenyl)phosphine oxide
- N-(2-bromo-4,6-difluorophenyl)phosphine sulfide
- N-(2-bromo-4,6-difluorophenyl)phosphine
Uniqueness
Compared to similar compounds, N-(2-bromo-4,6-difluorophenyl)oxo(diphenyl)phosphoranecarbothioamide is unique due to its specific combination of bromine, fluorine, and phosphorus atoms. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-1-diphenylphosphorylmethanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF2NOPS/c20-16-11-13(21)12-17(22)18(16)23-19(26)25(24,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOXVOVLRPXEFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(=S)NC3=C(C=C(C=C3Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF2NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2,4-Bis(benzyloxy)phenyl]acetic Acid](/img/structure/B3042723.png)

![3-Chloro-5-[4-({[3-(trifluoromethyl)phenyl]thio}methyl)phenyl]isothiazole-4-carbonitrile](/img/structure/B3042728.png)
![3-chloro-5-[4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)phenyl]isothiazole-4-carbonitrile](/img/structure/B3042729.png)

![4,5-dichloro-1-[6-(4,5-dichloro-1H-imidazol-1-yl)hexyl]-1H-imidazole](/img/structure/B3042732.png)





